molecular formula C10H6O2S2 B14149876 [2,2'-Bithiophene]-3,3'-dicarbaldehyde CAS No. 19690-70-1

[2,2'-Bithiophene]-3,3'-dicarbaldehyde

Cat. No.: B14149876
CAS No.: 19690-70-1
M. Wt: 222.3 g/mol
InChI Key: AJBHYQABTQGDED-UHFFFAOYSA-N
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Description

[2,2’-Bithiophene]-3,3’-dicarbaldehyde: is an organic compound that belongs to the class of bithiophenes It consists of two thiophene rings connected by a single bond at the 2 and 2’ positions, with aldehyde groups attached at the 3 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bithiophene]-3,3’-dicarbaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for [2,2’-Bithiophene]-3,3’-dicarbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2,2’-Bithiophene]-3,3’-dicarbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or iodine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: [2,2’-Bithiophene]-3,3’-dicarboxylic acid.

    Reduction: [2,2’-Bithiophene]-3,3’-diol.

    Substitution: Halogenated derivatives of [2,2’-Bithiophene]-3,3’-dicarbaldehyde.

Mechanism of Action

The mechanism of action of [2,2’-Bithiophene]-3,3’-dicarbaldehyde primarily involves its electronic properties. The compound can participate in electron transfer processes due to the presence of conjugated thiophene rings and aldehyde groups. These properties make it suitable for applications in organic electronics, where it can facilitate charge transport and improve device performance .

Comparison with Similar Compounds

    [2,2’-Bithiophene]-5,5’-dicarbaldehyde: Similar structure but with aldehyde groups at the 5 and 5’ positions.

    [2,2’-Bithiophene]-3,3’-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.

    [2,2’-Bithiophene]-3,3’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

Uniqueness:

    Electronic Properties: The position of the aldehyde groups at the 3 and 3’ positions in [2,2’-Bithiophene]-3,3’-dicarbaldehyde provides unique electronic properties compared to its analogs.

Properties

CAS No.

19690-70-1

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(3-formylthiophen-2-yl)thiophene-3-carbaldehyde

InChI

InChI=1S/C10H6O2S2/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10/h1-6H

InChI Key

AJBHYQABTQGDED-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C=O)C2=C(C=CS2)C=O

Origin of Product

United States

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